REACTION_SMILES
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[C:25](=[O:26])([O-:27])[O-:28].[CH2:31]([C:32]([CH3:33])=[O:34])[CH3:35].[CH3:13][C:14]1([CH3:24])[O:15][c:16]2[c:17]([cH:19][cH:20][cH:21][c:22]2[OH:23])[CH2:18]1.[Cl:1][c:2]1[c:3]([Cl:12])[c:4]([Cl:11])[cH:5][c:6]([N+:8](=[O:9])[O-:10])[cH:7]1.[K+:29].[K+:30]>>[Cl:1][c:2]1[c:3]([O:23][c:22]2[c:16]3[c:17]([cH:19][cH:20][cH:21]2)[CH2:18][C:14]([CH3:13])([CH3:24])[O:15]3)[c:4]([Cl:11])[cH:5][c:6]([N+:8](=[O:9])[O-:10])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)Cc2cccc(O)c2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)c(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC1(C)Cc2cccc(Oc3c(Cl)cc([N+](=O)[O-])cc3Cl)c2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |